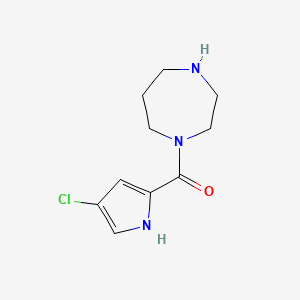
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane
Overview
Description
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane is a compound that has been researched for its potential applications in various fields. The molecular formula is C10H14ClN3O and the molecular weight is 227.69 g/mol .
Molecular Structure Analysis
The InChI code for 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane is 1S/C10H14ClN3O/c11-8-6-9 (13-7-8)10 (15)14-4-1-2-12-3-5-14/h6-7,12-13H,1-5H2 . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to specialized chemical databases or software .Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane are not provided in the retrieved information. Detailed reaction mechanisms may be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane include a molecular weight of 227.69 g/mol . Additional properties such as melting point, boiling point, and density were not available in the retrieved information .Scientific Research Applications
Synthesis and Structural Studies
Researchers have developed novel synthetic pathways utilizing diazepane derivatives, similar to 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane, as intermediates or key components in the construction of complex heterocyclic systems. For instance, a study demonstrated the use of diazepane derivatives in the synthesis of pyrrolo[3,4-d][1,2]diazepines, highlighting a novel approach to constructing these heterocyclic frameworks through cyclization reactions using hydrazine (Kharaneko & Bogza, 2013). This method offers a new avenue for preparing pyrrolo[3,4-d][1,2]diazepines, which are of interest due to their potential medicinal properties.
Catalytic Applications
Diazepane derivatives have been explored for their potential as ligands in catalytic systems. For example, novel iron(III) complexes utilizing 1,4-diazepane ligands have been studied for their regioselectivity in biomimetic extradiol cleavage of catechols, demonstrating their utility in mimicking the function of catechol dioxygenase enzymes (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008). This research provides insights into the design of catalytic systems capable of selective organic transformations, which are crucial for the development of environmentally friendly chemical processes.
Mechanistic Insights and Methodology Development
The study of diazepane derivatives has also contributed to the understanding of chemical reaction mechanisms and the development of new synthetic methodologies. Research involving the contraction of diazepines to pyrroles, triggered by valence tautomerization, presents a one-pot approach to synthesizing aryl- or alkyl-substituted pyrrolo[1,2-a]quinolines, providing valuable mechanistic insights and expanding the toolkit available for heterocyclic compound synthesis (Lee, Samala, Kim, & Yoo, 2021).
Safety and Hazards
properties
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-8-6-9(13-7-8)10(15)14-4-1-2-12-3-5-14/h6-7,12-13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGRLVKDVVGDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




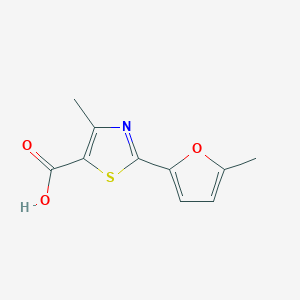
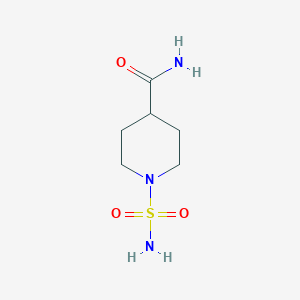
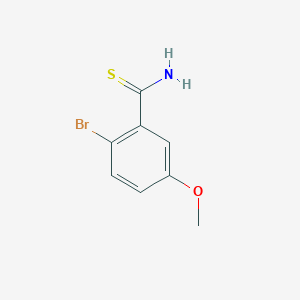
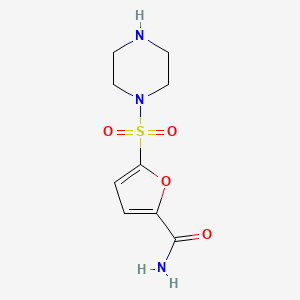


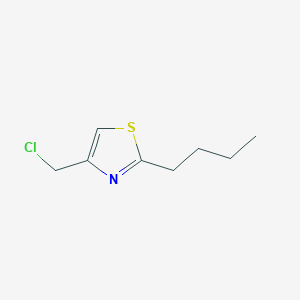
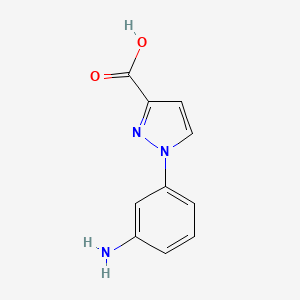
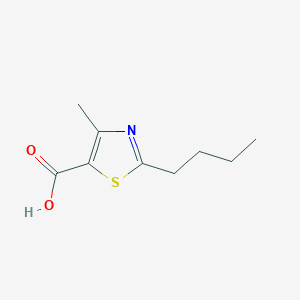
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)


![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)